[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine
Description
BenchChem offers high-quality [1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1-prop-2-enylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-3-10-6-7(4-8)5-9-10/h2,5-6H,1,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTWZESOPAZUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which allow it to interact with various biological targets. This article delves into the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant case studies and research findings.
- Chemical Formula : C7H10N4
- Molecular Weight : 150.18 g/mol
- CAS Number : 86811710
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including [1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine.
Pyrazole compounds have been shown to inhibit cell proliferation through various mechanisms, including:
- Modulation of signaling pathways involved in cancer cell survival.
- Induction of apoptosis in cancer cells.
Case Studies
- Antiproliferative Activity : A study indicated that pyrazole derivatives exhibit significant antiproliferative activity against several cancer cell lines, including:
- In Vivo Studies : In vivo studies have shown that compounds similar to [1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine can significantly reduce tumor growth in xenograft models, further supporting their potential as anticancer agents .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives are also noteworthy.
The antibacterial activity is often attributed to:
- Inhibition of bacterial enzyme systems.
- Disruption of bacterial cell wall synthesis.
Case Studies
Research has indicated that certain pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance:
- Compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the micromolar range .
Anti-inflammatory Activity
The anti-inflammatory potential of [1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine has been explored in various studies.
The anti-inflammatory effects are typically mediated through:
- Inhibition of pro-inflammatory cytokines.
- Modulation of immune response pathways.
Case Studies
Experimental models have shown that pyrazole derivatives can reduce inflammation markers such as TNF-alpha and IL-6 in vitro and in vivo, indicating their potential for treating inflammatory diseases .
Comparative Analysis with Related Compounds
| Compound Name | Anticancer Activity | Antibacterial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| [1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine | High (IC50 < 10 µM) | Moderate (MIC ~ 20 µM) | Significant reduction in cytokines |
| Pazopanib | Very High (FDA-approved) | Low | Moderate |
| Ruxolitinib | High (FDA-approved) | Low | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
